甲酸(2R)-2-氨基-3-(2-氯苯基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally similar to Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate involves multi-step chemical processes including condensation, chlorination, and esterification reactions. For instance, compounds with chlorophenyl groups have been synthesized through reactions that start from basic aromatic compounds and proceed through specific functional group transformations (Yan Shuang-hu, 2014). Efficient stereoselective synthesis methods have also been developed for related compounds, highlighting the importance of enantiomeric purity in the synthesis of chiral molecules (H. Zhong et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds akin to Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate has been elucidated through techniques like X-ray crystallography. These studies provide insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and C—H⋯O contacts, which stabilize the molecular structure in the solid state (B. Gowda et al., 2009).

Chemical Reactions and Properties

The reactivity of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate derivatives is influenced by the presence of functional groups that participate in various chemical reactions. For example, the amino and ester groups enable reactions such as N-alkylation and esterification, which are fundamental in modifying the compound's properties for specific applications. The synthesis of derivatives through modifications at the chlorophenyl and propanoate moieties has been demonstrated, showcasing the compound's versatility in chemical synthesis (S. E. Rayes et al., 2019).

Physical Properties Analysis

The physical properties of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are often determined through solid-state analysis techniques, including X-ray diffraction and spectroscopy, providing valuable information for the compound's handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different chemical agents, and stability under various conditions, are essential for the compound's application in synthesis and other chemical reactions. Studies focusing on the reactivity and interaction of similar compounds with biological targets can shed light on the chemical properties of Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate (Wang Guo-hua, 2008).

科学研究应用

合成技术和化学性质

- 类似化合物的高效合成:Zhong等人(1999年)的研究描述了一种高效的立体选择性合成方法,用于合成类似化合物,即甲基(S)-3-氨基-3-(3-吡啶基)丙酸酯,这是合成血小板纤维蛋白原受体拮抗剂的关键起始物(Zhong et al., 1999)。

- 晶体结构分析:Gowda等人(2009年)对甲基N-(4-氯苯基)琥珀酸酯进行了研究,这是一种结构相关的化合物,为了解其晶体结构和潜在相互作用提供了见解,这对于理解类似化合物是相关的(Gowda et al., 2009)。

农业和环境应用

- 除草剂功能:Shimabukuro等人(1978年)研究了甲基2-[4-(2,4-二氯苯氧基)苯氧基]丙酸酯的生理效应,这是一种具有类似结构的化合物,作为小麦野生燕麦控制的选择性除草剂,展示了其在农业中的潜在用途(Shimabukuro et al., 1978)。

材料科学应用

- 腐蚀抑制:Vikneshvaran和Velmathi(2017年)研究了来源于L-色氨酸的席夫碱衍生物,包括类似甲基2-((2-羟基苯甲亚胺)氨基-3-(1H-吲哚-3-基)丙酸酯的化合物,显示出在酸性环境中抑制不锈钢腐蚀的有效性。这表明了甲基(2R)-2-氨基-3-(2-氯苯基)丙酸酯在材料科学中的潜在应用(Vikneshvaran & Velmathi, 2017)。

生化研究和药物应用

- 荧光衍生化:Frade等人(2007年)对氨基酸的荧光衍生化进行了研究,使用类似甲基(2R)-2-氨基-3-(2-氯苯基)丙酸酯的化合物,如3-(萘基氨基)丙酸。这些衍生化的氨基酸具有强荧光和在生物测定中的潜在应用(Frade et al., 2007)。

- 药物化合物的合成:合成各种药物化合物涉及中间体或相关化合物,正如在甲基N-(4-氯苯基)琥珀酸酯等化合物的研究中所示(Various Authors, Various Years)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

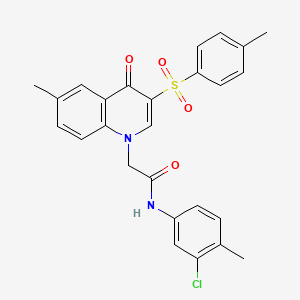

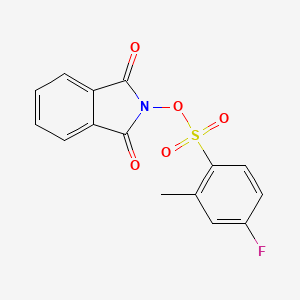

IUPAC Name |

methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFAOUNWBLVIKZ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)

![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)

![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)